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Compound of Interest

Compound Name:

2-Amino-N-(3-

hydroxybutyl)acetamide

hydrochloride

CAS No.: 1220037-43-3

Cat. No.: B1441128

Get Quote

Introduction & Physicochemical Profile
Compound Identity:

IUPAC Name: 2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride

Molecular Formula:

Molecular Weight: 182.65 g/mol (Salt); 146.19 g/mol (Free Base)

Structure: A glycinamide backbone

substituted with a 3-hydroxybutyl chain.

Key Functional Groups: Primary amine (protonated), Secondary amide, Secondary alcohol.
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Analytical Challenges:

UV Invisibility: Lacks aromatic rings or conjugated

-systems. UV absorption is limited to the amide bond (~200–210 nm).

High Polarity: The compound is highly water-soluble (

), causing it to elute in the void volume of standard C18 columns.

Chirality: The C3 position on the butyl chain is a chiral center. Enantiomeric purity is critical

for downstream stereoselective synthesis.

Physicochemical Properties Table
Property Value / Characteristic Analytical Implication

Solubility
>100 mg/mL in Water, DMSO,

Methanol.

Dissolve samples in

water/ACN mixtures.

pKa (Calc.)
~8.1 (Primary Amine), ~14

(Amide).

Mobile phase pH must be

acidic (< 3) to keep amine

protonated or basic (> 10) to

suppress ionization (not

recommended for silica

columns).

Hygroscopicity Moderate to High.

Handle in controlled humidity;

measure water content (KF)

immediately before assay.

UV Cutoff
~195 nm (Amide

).

Requires detection at 205 nm

or use of Universal Detectors

(CAD/ELSD).

Analytical Strategy Overview
The characterization strategy relies on a "Self-Validating" workflow where orthogonal methods

confirm identity and purity.
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Caption: Orthogonal analytical workflow ensuring structural confirmation, chemical purity, and

salt stoichiometry.

Protocol 1: Chemical Purity by HILIC-CAD
Rationale: Standard Reverse Phase (RP) HPLC is unsuitable due to poor retention. HILIC

(Hydrophilic Interaction Liquid Chromatography) is the gold standard for polar amines. We

utilize a Charged Aerosol Detector (CAD) because it provides uniform response factors

regardless of UV chromophores, essential for detecting non-UV active impurities like

degradation fragments.

Method Parameters
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Parameter Specification

Column
Waters XBridge Amide or SeQuant ZIC-HILIC

(150 x 4.6 mm, 3.5 µm)

Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0

(Adjusted with Formic Acid)

Mobile Phase B Acetonitrile (LC-MS Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detector
Charged Aerosol Detector (CAD) [Alt: ELSD or

UV @ 205 nm]

Injection Vol 5 µL

Diluent 80:20 Acetonitrile:Water

Gradient Program
Time (min)

% Mobile Phase A
(Buffer)

% Mobile Phase B
(ACN)

Phase

0.0 10 90 Equilibration

2.0 10 90 Isocratic Hold

15.0 40 60 Linear Gradient

18.0 40 60 Wash

18.1 10 90 Re-equilibration

25.0 10 90 End

Critical Technical Note:

Sample Diluent: Do NOT dissolve the sample in 100% water. The high water content will

disrupt the HILIC water layer on the stationary phase, causing peak distortion
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("breakthrough"). Dissolve in minimal water, then dilute with Acetonitrile to at least 80%

organic.

Buffer pH: The pH 3.0 ensures the primary amine is fully protonated (

), improving peak shape on Amide columns via ionic interactions.

Protocol 2: Enantiomeric Purity (Chiral HPLC)
Rationale: The compound contains a chiral center at the 3-hydroxy position. Synthesis often

produces a racemate unless asymmetric hydrogenation or chiral resolution is used.

Method Parameters
Parameter Specification

Column
Daicel Chiralpak IG or AD-H (250 x 4.6 mm, 5

µm)

Mode
Polar Organic Mode (Recommended for

solubility)

Mobile Phase
Acetonitrile / Methanol / Ethanolamine (90 : 10 :

0.1 v/v/v)

Flow Rate 0.8 mL/min

Detection UV @ 210 nm

Temperature 25°C

Why Ethanolamine? Basic additives are required in chiral chromatography of amines to

suppress non-specific interactions with the silica support, which causes peak tailing.

Protocol 3: Structural Identification
A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Deuterium Oxide).
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Reference: TMSP (internal standard) at 0.00 ppm.

Expected Signals (1H NMR, 400 MHz):

1.15 ppm (d, 3H): Methyl group of the hydroxybutyl chain (

).

1.60 ppm (m, 2H): Methylene group (

).

3.25 ppm (t, 2H): Methylene adjacent to Amide N (

).

3.75 ppm (s, 2H): Glycine methylene (

).

3.80 ppm (m, 1H): Methine proton at chiral center (

).

B. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Parent Ion:

m/z.

Fragment Ions (MS/MS):

Loss of water (

): 129.1 m/z.

Cleavage of amide bond: Characteristic glycine fragment (30.0 m/z or 58.0 m/z).

C. Chloride Content (Titration)
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Method: Potentiometric Titration with Silver Nitrate (

).

Procedure: Dissolve 50 mg of sample in 50 mL deionized water. Add 1 mL

. Titrate with 0.1 N

using a silver electrode.

Calculation:

.

Theoretical Cl%: 19.4% (based on MW 182.65).

Degradation Pathways & Impurity Profiling
Understanding potential impurities is vital for drug development. The primary degradation

pathway is Amide Hydrolysis.
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Caption: Primary degradation pathways. Hydrolysis yields Glycine and 4-amino-2-butanol.

Dimerization may occur under thermal stress.
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Impurity Detection:

Glycine: Detectable via HILIC-CAD (elutes earlier than parent).

4-Amino-2-butanol: Difficult to detect by UV. Requires CAD or GC-FID (Gas

Chromatography).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1441128/docs#application-note-comprehensive-
characterization-of-2-amino-n-3-hydroxybutyl-acetamide-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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